molecular formula C12H17NO3 B14867195 4-Methyl-2-pyridineglycolic acid tert-butyl ester

4-Methyl-2-pyridineglycolic acid tert-butyl ester

Cat. No.: B14867195
M. Wt: 223.27 g/mol
InChI Key: KMDLZPQYNOKMQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyridineglycolic acid tert-butyl ester typically involves the esterification of 4-Methyl-2-pyridineglycolic acid with tert-butyl alcohol. This reaction can be catalyzed by various reagents, including dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of the ester bond . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyridineglycolic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-2-pyridineglycolic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyridineglycolic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed under physiological conditions to release the active form of the compound, which can then interact with its target. The molecular pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-pyridinecarboxylic acid
  • 2-Pyridineglycolic acid
  • tert-Butyl 2-pyridinecarboxylate

Uniqueness

4-Methyl-2-pyridineglycolic acid tert-butyl ester is unique due to its combination of a pyridine ring with a glycolic acid ester group. This structure provides specific chemical properties, such as increased stability and reactivity, which are not found in similar compounds. The presence of the tert-butyl ester group also allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-hydroxy-2-(4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO3/c1-8-5-6-13-9(7-8)10(14)11(15)16-12(2,3)4/h5-7,10,14H,1-4H3

InChI Key

KMDLZPQYNOKMQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C(=O)OC(C)(C)C)O

Origin of Product

United States

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